molecular formula C14H21N3OS B1438989 N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105195-27-4

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1438989
M. Wt: 279.4 g/mol
InChI Key: QGXCGHJRAWBFMZ-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine, also known as BMBT, is a chemical compound that has been widely studied for its potential applications in scientific research. BMBT is a benzothiazole derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Scientific Research Applications

Ethylene Oligomerization and Catalysis

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine and its derivatives have been studied in the context of ethylene oligomerization. For instance, Nyamato et al. (2016) described the use of similar compounds as ligands in nickel(II) complexes, which, when activated, served as effective catalysts for ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. The study also utilized density functional theory to understand the influence of complex structures on the oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).

Fluorescent Chemosensors

Compounds structurally related to N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine have been investigated for their potential as fluorescent chemosensors. Tolpygin et al. (2007) synthesized N,N'-Bis(9-anthrylmethyl)ethane-1,2-diamine, which proved to be an effective and selective chemosensor for Zn2+ and H+. These compounds showcased their utility in detecting specific metal cations, underlining their potential in analytical chemistry applications (Tolpygin et al., 2007).

Synthesis of Organic Compounds

The compound and its structural analogs have been involved in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. For instance, Rivera et al. (2004) highlighted the role of benzotriazole derivatives, synthesized through reactions involving compounds similar to N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine, in obtaining a range of organic compounds. This study underscored the importance of such compounds in facilitating the synthesis of macrocyclic polyaminals and other organic derivatives (Rivera, Maldonado, Nüñez, & Joseph-Nathan, 2004).

properties

IUPAC Name

N',N'-diethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-4-17(5-2)10-9-15-14-16-13-11(18-3)7-6-8-12(13)19-14/h6-8H,4-5,9-10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXCGHJRAWBFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175959
Record name N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

CAS RN

1105195-27-4
Record name N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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